4-{[Cyclopropyl(methyl)amino]methyl}aniline
Description
4-{[Cyclopropyl(methyl)amino]methyl}aniline is an aniline derivative with a cyclopropyl(methyl)amino-methyl substituent at the para position of the benzene ring. Its molecular formula is C₁₁H₁₅N₂, and it features a unique hybrid structure combining a cyclopropane ring, a methylamine group, and an aniline core.
Properties
IUPAC Name |
4-[[cyclopropyl(methyl)amino]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-13(11-6-7-11)8-9-2-4-10(12)5-3-9/h2-5,11H,6-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPUVTLCVAKZRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[Cyclopropyl(methyl)amino]methyl}aniline typically involves the reaction of cyclopropylmethylamine with 4-chloromethyl aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-{[Cyclopropyl(methyl)amino]methyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-{[Cyclopropyl(methyl)amino]methyl}aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[Cyclopropyl(methyl)amino]methyl}aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of 4-{[Cyclopropyl(methyl)amino]methyl}aniline with structurally related aniline derivatives, focusing on substituent effects, molecular properties, and applications.
2.1 Structural Analogs and Key Differences
2.2 Substituent Effects on Physicochemical Properties
- Electronic Effects: The cyclopropyl(methyl)amino-methyl group in the target compound introduces moderate electron-donating character via the amine, while the cyclopropane ring adds rigidity. The ethoxy linker in 4-[2-(Cyclopropylamino)ethoxy]aniline enhances polarity, likely improving aqueous solubility compared to the target compound’s methylene bridge .
- Steric and Conformational Effects: The branched alkyl substituent in 4-(1-ethyl-1-methyl-propyl)-aniline (CAS 873386-82-4) creates significant steric hindrance, which may reduce binding efficiency in enzyme-active sites compared to the more compact cyclopropyl group .
Biological Activity
4-{[Cyclopropyl(methyl)amino]methyl}aniline, a compound with the molecular formula CHN, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a methylamino moiety linked to an aniline structure. Its structural formula can be represented as follows:
- Molecular Formula : CHN
- SMILES Notation : CN(CC1=CC=C(C=C1)N)C2CC2
- InChIKey : QOPUVTLCVAKZRB-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research suggests that it may inhibit specific enzymes involved in cell proliferation, which could lead to anticancer effects. Additionally, its interactions may modulate neurotransmitter systems, suggesting potential applications in neuropharmacology .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. Its derivatives have shown effectiveness against various bacterial strains, highlighting its potential as a lead compound in the development of new antimicrobial agents. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The structure-activity relationship (SAR) studies reveal that modifications on the cyclopropyl or aniline moieties can significantly affect potency against different cancer types .
Study on Anticancer Activity
A significant study evaluated the efficacy of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound led to a dose-dependent reduction in cell viability, with an IC value of approximately 25 µM. This suggests that the compound has promising anticancer properties worthy of further investigation .
SAR Analysis
A detailed SAR analysis was conducted comparing this compound with similar compounds such as 4-{[Cyclopropyl(ethyl)amino]methyl}aniline. The study found that variations in the alkyl group significantly influenced biological activity, with cyclopropyl substitutions enhancing potency against certain cancer cell lines while maintaining favorable pharmacokinetic properties .
| Compound Name | Structure | IC (µM) | Activity |
|---|---|---|---|
| This compound | Structure | 25 | Anticancer |
| 4-{[Cyclopropyl(ethyl)amino]methyl}aniline | Structure | 35 | Anticancer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
